molecular formula C53H83NO14 B549166 Everolimus CAS No. 159351-69-6

Everolimus

Cat. No. B549166
M. Wt: 958.2 g/mol
InChI Key: HKVAMNSJSFKALM-GKUWKFKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Everolimus is a derivative of Rapamycin (sirolimus), and works similarly to Rapamycin as an mTOR (mammalian target of rapamycin) inhibitor . It is currently used as an immunosuppressant to prevent rejection of organ transplants . In a similar fashion to other mTOR inhibitors, Everolimus’ effect is solely on the mTORC1 protein and not on the mTORC2 protein .


Synthesis Analysis

The synthesis method of Everolimus comprises the following steps: based on rapamycin or a rapamycin derivative the 31-hydroxy of which is protected as a raw material, firstly carrying out a reaction on the raw material with triflic anhydride so as to obtain an intermediate 02; then carrying out a reaction on the intermediate 02 with mono-protected glycol so as to obtain an intermediate 03; and de-protecting the intermediate 03 so as to obtain the Everolimus .


Chemical Reactions Analysis

Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), a serine-threonine kinase, downstream of the PI3K/AKT pathway . After daily administration of Everolimus in patients with advanced solid tumors, steady-state AUC0-τ was dose-proportional over the range of 5 to 10 mg .


Physical And Chemical Properties Analysis

Everolimus has a molecular formula of C53H83NO14 and a molecular weight of 958.22 . It is soluble in DMSO at 30 mg/mL .

Scientific Research Applications

  • Organ Transplantation

    Everolimus is actively investigated as a non-nephrotoxic alternative to calcineurin inhibitors in organ transplantation. Its pharmacokinetics were best described by a two-compartment model with lag-time, and ideal body weight was significantly related to the volume of distribution of the central compartment after oral administration (Moes et al., 2012).

  • Cancer Treatment

    Everolimus demonstrated efficacy and safety in various types of cancer, including renal cell carcinoma, neuroendocrine tumors of pancreatic origin, and breast cancer (Lebwohl et al., 2013). It also showed activity in patients with relapsed or refractory hematologic malignancies (Yee et al., 2006).

  • Tuberous Sclerosis Complex

    Everolimus was effective as adjunctive therapy for treatment-resistant focal-onset seizures in tuberous sclerosis complex (French et al., 2016).

  • Cardiovascular Applications

    Everolimus is used in drug-eluting stents for the prevention of restenosis in percutaneous coronary interventions and has shown efficacy in preventing atherosclerosis in LDLR-/- mice despite severe hypercholesterolemia (Mueller et al., 2008).

  • Immune System and Aging

    Everolimus improved immunity in older humans, suggesting potential applications in anti-aging therapies (Blagosklonny, 2015).

  • Bone Health

    Everolimus directly inhibited bone resorption by osteoclasts, potentially offering benefits in conditions associated with bone loss (Kneissel et al., 2004).

Safety And Hazards

Everolimus may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

Future Directions

Everolimus reduces the risk of disease progression in hormone receptor (+) MBC. In patients with HER2 (+) disease, the benefit is limited for those with hormone receptor (−) disease . Given the approval and use of newer drugs in MBC, clinical trials and real-world data are needed to confirm the benefit of Everolimus and define the best treatment sequence strategy to adopt in that setting .

properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/b13-11+,16-12+,33-17+,37-27+/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAMNSJSFKALM-GKUWKFKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H83NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0040599
Record name Everolimus
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Molecular Weight

958.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Everolimus is a mTOR inhibitor that binds with high affinity to the FK506 binding protein-12 (FKBP-12), thereby forming a drug complex that inhibits the activation of mTOR. This inhibition reduces the activity of effectors downstream, which leads to a blockage in the progression of cells from G1 into S phase, and subsequently inducing cell growth arrest and apoptosis. Everolimus also inhibits the expression of hypoxia-inducible factor, leading to a decrease in the expression of vascular endothelial growth factor. The result of everolimus inhibition of mTOR is a reduction in cell proliferation, angiogenesis, and glucose uptake., Mechanistic target of rapamycin (mTOR) is a serine-threonine kinase that functions via two multiprotein complexes, namely mTORC1 and mTORC2, each characterized by different binding partners that confer separate functions. mTORC1 function is tightly regulated by PI3-K/Akt and is sensitive to rapamycin. mTORC2 is sensitive to growth factors, not nutrients, and is associated with rapamycin-insensitivity. mTORC1 regulates protein synthesis and cell growth through downstream molecules: 4E-BP1 (also called EIF4E-BP1) and S6K. Also, mTORC2 is thought to modulate growth factor signaling by phosphorylating the C-terminal hydrophobic motif of some AGC kinases such as Akt and SGK. Recent evidence has suggested that mTORC2 may play an important role in maintenance of normal as well as cancer cells by virtue of its association with ribosomes, which may be involved in metabolic regulation of the cell. Rapamycin (sirolimus) and its analogs known as rapalogues, such as RAD001 (everolimus) and CCI-779 (temsirolimus), suppress mTOR activity through an allosteric mechanism that acts at a distance from the ATP-catalytic binding site, and are considered incomplete inhibitors. Moreover, these compounds suppress mTORC1-mediated S6K activation, thereby blocking a negative feedback loop, leading to activation of mitogenic pathways promoting cell survival and growth. Consequently, mTOR is a suitable target of therapy in cancer treatments. However, neither of these complexes is fully inhibited by the allosteric inhibitor rapamycin or its analogs. In recent years, new pharmacologic agents have been developed which can inhibit these complexes via ATP-binding mechanism, or dual inhibition of the canonical PI3-K/Akt/mTOR signaling pathway. These compounds include WYE-354, KU-003679, PI-103, Torin1, and Torin2, which can target both complexes or serve as a dual inhibitor for PI3-K/mTOR. This investigation describes the mechanism of action of pharmacological agents that effectively target mTORC1 and mTORC2 resulting in suppression of growth, proliferation, and migration of tumor and cancer stem cells., Mammalian target of rapamycin (mTOR) inhibitors have anti-tumor effects against renal cell carcinoma, pancreatic neuroendocrine cancer and breast cancer. In this study, we analyzed the antitumor effects of mTOR inhibitors in small cell lung cancer (SCLC) cells and sought to clarify the mechanism of resistance to mTOR inhibitors. We analyzed the antitumor effects of three mTOR inhibitors including everolimus in 7 SCLC cell lines by MTS assay. Gene-chip analysis, receptor tyrosine kinases (RTK) array and Western blotting analysis were performed to identify molecules associated with resistance to everolimus. Only SBC5 cells showed sensitivity to everolimus by MTS assay. We established two everolimus resistant-SBC5 cell lines (SBC5 R1 and SBC5 R10) by continuous exposure to increasing concentrations of everolimus stepwise. SPP1 and MYC were overexpressed in both SBC5 R1 and SBC5 R10 by gene-chip analysis. High expression levels of eukaryotic translation initiation factor 4E (eIF4E) were observed in 5 everolimus-resistant SCLC cells and SBC5 R10 cells by Western blotting. MYC siRNA reduced eIF4E phosphorylation in SBC5 cells, suggesting that MYC directly activates eIF4E by an mTOR-independent bypass pathway. Importantly, after reduction of MYC or eIF4E by siRNAs, the SBC5 parent and two SBC5-resistant cells displayed increased sensitivity to everolimus relative to the siRNA controls. These findings suggest that eIF4E has been shown to be an important factor in the resistance to everolimus in SCLC cells. Furthermore, a link between MYC and mTOR-independent eIF4E contribute to the resistance to everolimus in SCLC cells. Control of the MYC-eIF4E axis may be a novel therapeutic strategy for everolimus action in SCLC., Everolimus inhibits antigenic and interleukin (IL-2 and IL-15) stimulated activation and proliferation of T and B lymphocytes. In cells, everolimus binds to a cytoplasmic protein, the FK506 Binding Protein-12 (FKBP-12), to form an immunosuppressive complex (everolimus: FKBP-12) that binds to and inhibits the mammalian Target Of Rapamycin (mTOR), a key regulatory kinase. In the presence of everolimus phosphorylation of p70 S6 ribosomal protein kinase (p70S6K), a substrate of mTOR, is inhibited. Consequently, phosphorylation of the ribosomal S6 protein and subsequent protein synthesis and cell proliferation are inhibited. The everolimus: FKBP-12 complex has no effect on calcineurin activity. In rats and nonhuman primate models, everolimus effectively reduces kidney allograft rejection resulting in prolonged graft survival., Everolimus is an inhibitor of mammalian target of rapamycin (mTOR), a serine-threonine kinase, downstream of the PI3K/AKT pathway. The mTOR pathway is dysregulated in several human cancers. Everolimus binds to an intracellular protein, FKBP-12, resulting in an inhibitory complex formation with mTOR complex 1 (mTORC1) and thus inhibition of mTOR kinase activity. Everolimus reduced the activity of S6 ribosomal protein kinase (S6K1) and eukaryotic initiation factor 4E-binding protein (4E-BP1), downstream effectors of mTOR, involved in protein synthesis. S6K1 is a substrate of mTORC1 and phosphorylates the activation domain 1 of the estrogen receptor which results in ligand-independent activation of the receptor. In addition, everolimus inhibited the expression of hypoxia-inducible factor (e.g., HIF-1) and reduced the expression of vascular endothelial growth factor (VEGF). Inhibition of mTOR by everolimus has been shown to reduce cell proliferation, angiogenesis, and glucose uptake in in vitro and/or in vivo studies. Constitutive activation of the PI3K/Akt/mTOR pathway can contribute to endocrine resistance in breast cancer. In vitro studies show that estrogen-dependent and HER2+ breast cancer cells are sensitive to the inhibitory effects of everolimus, and that combination treatment with everolimus and Akt, HER2, or aromatase inhibitors enhances the anti-tumor activity of everolimus in a synergistic manner. Two regulators of mTORC1 signaling are the oncogene suppressors tuberin-sclerosis complexes 1 and 2 (TSC1, TSC2). Loss or inactivation of either TSC1 or TSC2 leads to activation of downstream signaling. In TSC, a genetic disorder, inactivating mutations in either the TSC1 or the TSC2 gene lead to hamartoma formation throughout the body.
Record name Everolimus
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Product Name

Everolimus

CAS RN

159351-69-6
Record name Everolimus
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Record name Everolimus
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Record name (1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-Dihydroxy-12-((1R)-2-((1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl)-1-methylethyl)-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo(30.3.1.0(sup 4,9))hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentaone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168,000
Citations
PJ Houghton - Clinical cancer research, 2010 - AACR
… Everolimus significantly increased progression-free survival (median PFS for the everolimus treated … Although the target for everolimus, [the serine-threonine kinase mammalian target of …
Number of citations: 212 aacrjournals.org
J Hasskarl - Small molecules in oncology, 2018 - Springer
… everolimus across different tumor types, Novartis launched the WIDE (Worldwide Initiative to Develop Everolimus) program to develop everolimus … Main indications in which everolimus …
Number of citations: 82 link.springer.com
GI Kirchner, I Meier-Wiedenbach, MP Manns - Clinical pharmacokinetics, 2004 - Springer
… Abstract Everolimus is an immunosuppressive macrolide bearing a stable 2-hydroxy-ethyl … for monitoring everolimus exposure. The target trough concentration of everolimus should …
Number of citations: 538 link.springer.com
TM Chapman, CM Perry - Drugs, 2004 - Springer
… everolimus blood trough concentration (C min ).[7] The lower immunosuppressive therapeutic threshold of everolimus … -fold) was observed when everolimus C min values were less than …
Number of citations: 103 link.springer.com
J Hasskarl - Small molecules in oncology, 2014 - Springer
… clinical activity of everolimus across different tumor … Everolimus) program to develop everolimus in a broad range of malignancies as well as TSC. Main indications in which everolimus …
Number of citations: 57 link.springer.com
MB Atkins, U Yasothan… - Nature reviews Drug …, 2009 - search.ebscohost.com
… In 2003, everolimus was approved for the prevention of transplant rejection in Europe, where it is marketed as Certican. … Everolimus has been shown to inhibit tumour cell …
Number of citations: 93 search.ebscohost.com
JC Yao, MH Shah, T Ito, CL Bohas… - … England Journal of …, 2011 - Mass Medical Soc
Background Everolimus, an oral inhibitor of mammalian target of rapamycin (mTOR), has shown antitumor activity in patients with advanced pancreatic neuroendocrine tumors, in two …
Number of citations: 242 www.nejm.org
B Nashan - Expert Opinion on Investigational Drugs, 2002 - Taylor & Francis
… are also inhibited by everolimus in preclinical models. Although everolimus is metabolised by the … of cyclosporine, but cyclosporine coadministration increases exposure to everolimus. …
Number of citations: 154 www.tandfonline.com
J Baselga, M Campone, M Piccart… - … England Journal of …, 2012 - Mass Medical Soc
… In this phase 3, randomized trial, we compared everolimus and exemestane versus exemestane and placebo (randomly assigned in a 2:1 ratio) in 724 patients with hormone-receptor–…
Number of citations: 274 www.nejm.org
G Iyer, AJ Hanrahan, MI Milowsky, H Al-Ahmadie… - Science, 2012 - science.org
Cancer drugs often induce dramatic responses in a small minority of patients. We used whole-genome sequencing to investigate the genetic basis of a durable remission of metastatic …
Number of citations: 707 www.science.org

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